molecular formula C18H28ClNO4 B3821393 1-(2,3,4-trimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride

1-(2,3,4-trimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride

Cat. No. B3821393
M. Wt: 357.9 g/mol
InChI Key: KMQJFBGMVHPJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3,4-trimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride is a chemical compound with potential therapeutic applications in the field of neuroscience. It belongs to the family of isoquinoline alkaloids and exhibits a unique pharmacological profile due to its ability to modulate neurotransmitter release and synaptic plasticity.

Scientific Research Applications

1-(2,3,4-trimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, and to enhance synaptic plasticity. This compound has also been investigated for its potential in the treatment of various neurological disorders, such as Parkinson's disease, depression, and anxiety.

Mechanism of Action

The exact mechanism of action of 1-(2,3,4-trimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride is not fully understood. However, it is believed to act as a modulator of neurotransmitter release and to enhance synaptic plasticity by increasing the expression of brain-derived neurotrophic factor (BDNF) and other neurotrophic factors. This compound has also been shown to interact with several receptors in the brain, including dopamine and serotonin receptors.
Biochemical and Physiological Effects:
1-(2,3,4-trimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of BDNF and other neurotrophic factors, which are important for neuronal survival and synaptic plasticity. This compound has also been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. Additionally, it has been shown to exhibit antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,3,4-trimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride in lab experiments is its ability to modulate neurotransmitter release and to enhance synaptic plasticity. This makes it a valuable tool for studying the mechanisms underlying neuronal function and dysfunction. However, one of the main limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-(2,3,4-trimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride. One area of interest is its potential in the treatment of neurological disorders, such as Parkinson's disease, depression, and anxiety. Another area of interest is its potential as a cognitive enhancer, due to its ability to enhance synaptic plasticity and modulate neurotransmitter release. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic targets.

properties

IUPAC Name

1-(2,3,4-trimethoxyphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4.ClH/c1-21-14-8-7-12(16(22-2)17(14)23-3)15-13-6-4-5-9-18(13,20)10-11-19-15;/h7-8,13,15,19-20H,4-6,9-11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQJFBGMVHPJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2C3CCCCC3(CCN2)O)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3,4-trimethoxyphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3,4-trimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride
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1-(2,3,4-trimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride
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1-(2,3,4-trimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride
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1-(2,3,4-trimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride
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1-(2,3,4-trimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride
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